4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
Description
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is an azo compound featuring a naphthalenamine backbone linked to a 4-bromophenyl group via a diazenyl (-N=N-) bridge. Azo compounds are widely studied for applications in dyes, pharmaceuticals, and materials science due to their photochromism and biological activity .
Properties
CAS No. |
92859-71-7 |
|---|---|
Molecular Formula |
C16H12BrN3 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H12BrN3/c17-11-5-7-12(8-6-11)19-20-16-10-9-15(18)13-3-1-2-4-14(13)16/h1-10H,18H2 |
InChI Key |
OLXHSWOFFNPHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Dye Chemistry | Used as a precursor in the synthesis of dyes and pigments due to its vivid color properties. |
| Biological Research | Investigated for its potential as a biological stain and in enzyme interaction studies. |
| Medicine | Explored for potential therapeutic properties, including anticancer and antimicrobial activities. |
| Industrial Uses | Utilized in the production of pigments, dyes, and as corrosion inhibitors. |
Dye Chemistry
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine is primarily used in dye chemistry due to its intense color properties. It serves as a key intermediate in synthesizing various azo dyes, which are widely utilized in textiles and food industries. The compound's ability to form stable complexes with metals further enhances its application in producing high-performance pigments.
Biological Research
In biological research, this compound is being studied for its potential as a staining agent in histology and microscopy. Its unique structure allows it to interact with cellular components, making it useful for visualizing specific proteins or cellular structures under a microscope. Additionally, studies have indicated that azo compounds can exhibit enzyme inhibition properties, providing insights into their mechanisms of action within biological systems.
Medicine
Research into the medicinal properties of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine has revealed potential anticancer and antimicrobial activities. The compound's ability to undergo photochemical reactions may enhance its therapeutic efficacy by selectively targeting cancer cells when activated by light. Preliminary studies suggest that it may disrupt cellular processes in pathogens, leading to antibacterial effects.
Industrial Uses
Industrially, this compound is utilized not only in dye production but also as a corrosion inhibitor due to its chemical stability and ability to form protective layers on metal surfaces. Its application extends to the formulation of paints and coatings where colorfastness and durability are critical.
Case Studies
Several case studies have documented the applications of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine:
-
Case Study 1: Dye Synthesis
Researchers synthesized various azo dyes using this compound as an intermediate, demonstrating its effectiveness in producing high-quality colorants suitable for textile applications. -
Case Study 2: Biological Activity Assessment
A study investigated the compound's interaction with specific enzymes, revealing significant inhibition effects that could lead to further exploration of its use in drug development. -
Case Study 3: Corrosion Inhibition
Industrial applications were documented where the compound was tested as a corrosion inhibitor on metal surfaces, showing promising results in extending the lifespan of coated materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, affecting the activity of these targets. The bromophenyl group may enhance the compound’s binding affinity to specific sites, leading to its biological effects.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Nitro Groups
A key structural analog is 4-[(E)-(4-nitrophenyl)diazenyl]-1-naphthalenamine (CAS 6792-71-8), which replaces the bromine with a nitro (-NO₂) group .
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than bromine. This increases reactivity in electrophilic substitutions but decreases stability under reducing conditions.
- Physical Properties: Melting Point: Nitro-substituted analogs often exhibit higher melting points due to stronger dipole interactions (e.g., nitro derivatives in melt at 105–107°C, while bromo derivatives may vary based on crystal packing). Solubility: Bromine’s larger atomic radius increases lipophilicity, enhancing solubility in nonpolar solvents compared to nitro analogs.
Thiazole-Containing Analogs
Compounds like N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine () incorporate a thiazole ring instead of a diazenyl bridge.
- Structural Differences : The thiazole ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and altering conjugation pathways.
- Biological Activity : Thiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and planar geometry, which facilitates DNA intercalation .
Imine Derivatives
Imine analogs such as (4-chloro-benzylidene)-naphthalen-1-yl-amine () replace the azo group with a Schiff base (-C=N-) linkage.
- Stability : Imines are more hydrolytically labile than azo compounds, limiting their use in aqueous environments.
- Synthetic Yields : Imine syntheses (e.g., 72–83% yields in ) are comparable to azo coupling reactions, but reaction conditions (e.g., pH, temperature) differ significantly .
Comparative Data Table
Biological Activity
4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine, commonly referred to as a brominated azo compound, is characterized by its diazenyl (-N=N-) group linked to a naphthalenamine structure. This compound is notable for its vivid color and potential applications in various fields, including dye production and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and environmental impact.
Chemical Structure and Properties
The chemical structure of 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine can be represented as follows:
- IUPAC Name : 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- Molecular Formula : C12H10BrN3
- Molecular Weight : 273.13 g/mol
| Property | Value |
|---|---|
| CAS Number | 12454258 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that azo compounds, including 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine, exhibit antimicrobial activity. A study demonstrated that similar azo compounds inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The presence of the bromine atom may enhance the compound's reactivity and biological efficacy.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that it could induce apoptosis in human cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's ability to inhibit cell proliferation was assessed using the MTT assay, showing significant dose-dependent effects.
The mechanism by which 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine exerts its biological effects may involve:
- Enzyme Inhibition : The compound can act as an inhibitor of various enzymes, disrupting metabolic pathways in target cells.
- Interaction with DNA : Azo compounds are known to intercalate into DNA, potentially leading to mutagenic effects. This property is particularly relevant in the context of cancer research.
Study on Anticancer Activity
A recent study investigated the anticancer properties of several azo compounds, including 4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine. The study utilized human breast cancer cell lines (MCF-7) and assessed cell viability post-treatment with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values calculated around 40 µM, suggesting considerable cytotoxic potential .
Environmental Impact Assessment
Another research effort focused on the environmental implications of azo dyes, including this compound. The study highlighted concerns regarding the degradation products of azo compounds, which can be toxic and carcinogenic. Biodegradation studies indicated that under anaerobic conditions, certain bacteria could effectively degrade this compound, reducing its environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
